3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin
Overview
Description
3-(3 inverted exclamation mark -Chlorophenyl)-4,6-dimethylcoumarin is a useful research compound. Its molecular formula is C17H13ClO2 and its molecular weight is 284.7 g/mol. The purity is usually 95%.
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Biological Activity
3-(3-Chlorophenyl)-4,6-dimethylcoumarin is a synthetic derivative of coumarin that has garnered attention due to its diverse biological activities. Coumarins are naturally occurring compounds known for their wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 3-(3-Chlorophenyl)-4,6-dimethylcoumarin, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial potential of coumarin derivatives, including 3-(3-Chlorophenyl)-4,6-dimethylcoumarin.
In Vitro Studies
- Bacterial Inhibition : The compound has shown significant antibacterial activity against various strains of bacteria. In a study comparing the efficacy of different coumarin derivatives, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibited a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against methicillin-sensitive Staphylococcus aureus and even lower against resistant strains .
- Fungal Activity : The antifungal properties were evaluated against strains such as Aspergillus niger and Candida albicans. The compound demonstrated notable activity with an MIC comparable to established antifungal agents like ketoconazole .
Case Study: Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of electron-withdrawing groups such as chlorine at specific positions on the phenyl ring enhances the antimicrobial potency of coumarins. For instance, compounds with para-substituted aromatic frameworks showed improved antibacterial efficacy due to increased lipophilicity and better interaction with bacterial cell membranes .
The mechanism by which 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exerts its antimicrobial effects involves several pathways:
- DNA Interaction : Molecular docking studies suggest that the compound interacts with bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication and repair .
- Oxidative Stress Induction : Coumarins are known to induce oxidative stress in microbial cells, leading to cell death. This mechanism is particularly relevant in the context of resistant strains where traditional antibiotics fail .
Pharmacological Properties
Beyond its antimicrobial activity, 3-(3-Chlorophenyl)-4,6-dimethylcoumarin exhibits additional pharmacological properties:
- Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases .
- Antioxidant Activity : Coumarins possess inherent antioxidant properties that can protect cells from oxidative damage, further contributing to their therapeutic potential .
Properties
IUPAC Name |
3-(3-chlorophenyl)-4,6-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-6-7-15-14(8-10)11(2)16(17(19)20-15)12-4-3-5-13(18)9-12/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPTFMOJNQPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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